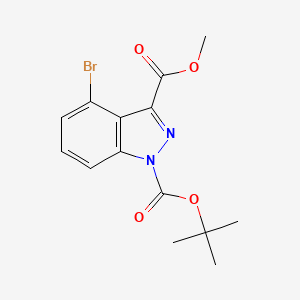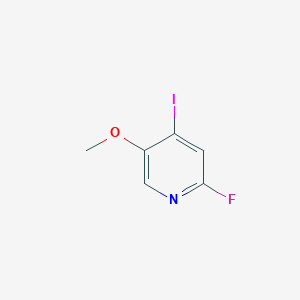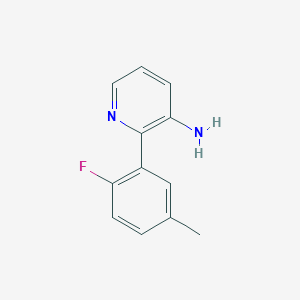
2-(2-Fluoro-5-methylphenyl)pyridin-3-amine
Overview
Description
2-(2-Fluoro-5-methylphenyl)pyridin-3-amine is a fluorinated aromatic amine compound It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzene and 3-aminopyridine.
Halogenation: The 2-fluoro-5-methylbenzene undergoes halogenation to introduce a halogen atom at a specific position on the aromatic ring.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-aminopyridine. This step often involves the use of a palladium catalyst and a base under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or imine derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and drive reactions to completion.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Nitro or Imine Derivatives: Formed through oxidation of the amine group.
Secondary or Tertiary Amines: Formed through reduction of the amine group.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target proteins. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the methyl group and has different electronic properties.
2-Methylpyridine: Lacks the fluorine atom and has different reactivity.
2-(2-Chloro-5-methylphenyl)pyridin-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
2-(2-Fluoro-5-methylphenyl)pyridin-3-amine is unique due to the presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various chemical and biological applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-4-5-10(13)9(7-8)12-11(14)3-2-6-15-12/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHXQTMCGAWCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


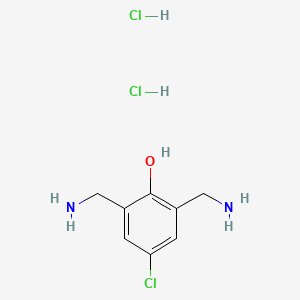
![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)
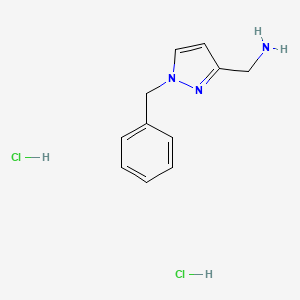
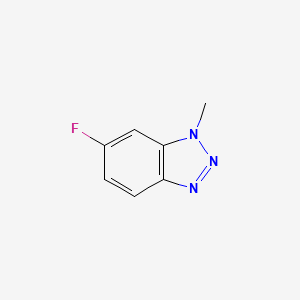
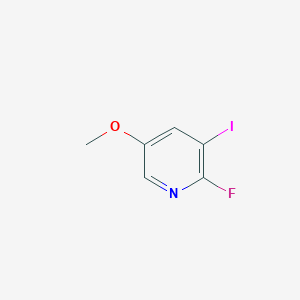

![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)
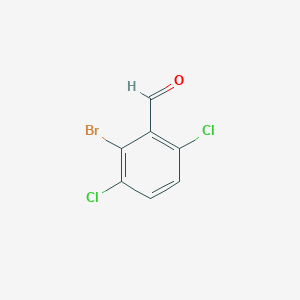

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)
![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)

